N-(Prop-2-YN-1-YL)benzamide

Description

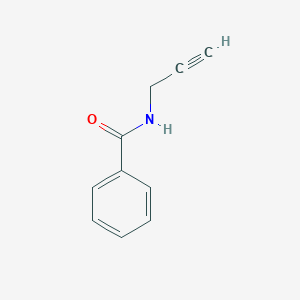

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWISAVFRFTWMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163367 | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-98-8 | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-(Prop-2-yn-1-yl)benzamide

Abstract

N-(Prop-2-yn-1-yl)benzamide, also known as N-propargylbenzamide, is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure uniquely combines a rigid benzamide scaffold, a common motif in numerous bioactive compounds, with a reactive terminal alkyne (propargyl group). This terminal alkyne serves as a powerful chemical handle, most notably for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry." This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in leveraging this compound for novel discoveries.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No: 1464-98-8) is a solid, typically appearing as a white to light yellow crystalline powder.[1] The molecule's architecture is fundamental to its utility. The benzamide portion provides a stable, planar structure that can participate in hydrogen bonding and π-stacking interactions, while the propargyl group introduces a site of high reactivity and a linear, non-flexible linker.

Caption: Chemical structure of this compound.

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1464-98-8 | [2][3] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [3] |

| Synonyms | N-Propargylbenzamide, N-(2-Propyn-1-yl)benzamide, 3-Benzamidopropyne | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 109-113 °C | [1][2][3] |

| Boiling Point | 342.1 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [2][3] |

| SMILES | C#CCNC(=O)C1=CC=CC=C1 |

Synthesis and Purification Protocol

The most direct and common synthesis of this compound is the acylation of propargylamine with benzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which is robust and generally high-yielding.

Sources

An In-depth Technical Guide to N-(Prop-2-yn-1-yl)benzamide: Synthesis, Characterization, and Applications

Introduction

N-(Prop-2-yn-1-yl)benzamide, also commonly known by its synonym N-propargylbenzamide, is a versatile bifunctional molecule that has garnered significant interest within the scientific community.[1] Its structure uniquely combines a rigid benzamide moiety with a reactive terminal alkyne group, making it a valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and diverse applications, with a particular focus on its utility for researchers and professionals in drug development.

The core value of this compound lies in the strategic placement of the propargyl group (a prop-2-yn-1-yl substituent). This terminal alkyne is a key functional group for "click chemistry," particularly the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This allows for the straightforward covalent conjugation of the benzamide scaffold to a wide array of molecules, including biomolecules, polymers, and fluorescent tags. Furthermore, the amide linkage and the aromatic ring provide a structural framework that is prevalent in many biologically active compounds.

This document will delve into the fundamental properties of this compound, provide a detailed protocol for its synthesis, discuss its analytical characterization, and explore its established and emerging applications, thereby serving as a critical resource for its effective utilization in research and development.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Propargylbenzamide, N-(2-Propyn-1-yl)benzamide, 3-Benzamidopropyne | [1][3] |

| CAS Number | 1464-98-8 | [2][4][5][6] |

| Molecular Formula | C₁₀H₉NO | [2][4][5] |

| Molecular Weight | 159.18 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 109-113 °C | [1][2][4] |

| Boiling Point | 342.1±25.0 °C (Predicted) | [2][4] |

| Density | 1.086±0.06 g/cm³ (Predicted) | [2][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction.[7] This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base. In this specific case, propargylamine is acylated by benzoyl chloride.

The causality behind this experimental choice is rooted in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the primary amine of propargylamine. The inclusion of a sacrificial base, such as potassium carbonate or an aqueous solution of sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[7] This prevents the protonation of the unreacted propargylamine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

Propargylamine (Prop-2-yn-1-amine)

-

Benzoyl chloride

-

Potassium carbonate (or 10% Sodium Hydroxide solution)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Base Addition: Add potassium carbonate (2.0 equivalents) to the solution. If using an aqueous base, a biphasic system with a suitable solvent and a phase-transfer catalyst may be employed.

-

Acylation: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding deionized water. If a solid base was used, filter the mixture. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any unreacted benzoyl chloride and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.[7]

Synthesis Workflow Diagram

Caption: Schotten-Baumann synthesis of this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound must be confirmed through spectroscopic methods. Each technique provides unique information that, when combined, offers a complete and self-validating picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments. The terminal alkyne proton (≡C-H) typically appears as a triplet around 2.2-2.3 ppm. The methylene protons (-CH₂-) adjacent to the nitrogen will show a signal, often a doublet of doublets, around 4.2 ppm. The amide proton (N-H) signal is a broad singlet or triplet, typically found between 6.5 and 8.5 ppm, and its position can be solvent-dependent. The aromatic protons of the benzoyl group will appear in the downfield region, usually between 7.4 and 7.9 ppm.

-

¹³C NMR: The carbon NMR spectrum provides evidence for the carbon backbone.[8][9] Key signals include the two sp-hybridized alkyne carbons (typically around 70-80 ppm), the methylene carbon (-CH₂-) signal (around 30-40 ppm), the amide carbonyl carbon (C=O) signal (around 165-170 ppm), and the aromatic carbon signals (between 125-140 ppm).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉NO), the expected exact mass is 159.0684 g/mol .[8] The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponds to the amide N-H bond.

-

C≡C-H Stretch: A sharp, characteristic peak for the terminal alkyne C-H bond appears around 3250-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group is observed in the region of 1630-1680 cm⁻¹.

-

C≡C Stretch: A weaker absorption for the alkyne triple bond is expected around 2100-2140 cm⁻¹.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical and biological research.

Intermediate in Organic Synthesis

N-propargylbenzamide serves as a versatile precursor for the synthesis of more complex molecules. The alkyne group can be readily transformed into other functional groups. For instance, it is used in palladium-catalyzed hydroarylation reactions to produce N-allylbenzamide derivatives, which are important intermediates for N-heterocycles like oxazolines.[10] Furthermore, it is a common substrate in gold-catalyzed cycloisomerization reactions, a powerful method for constructing heterocyclic scaffolds.[11]

Click Chemistry and Bioconjugation

The terminal alkyne moiety is the molecule's most significant feature for drug development professionals. It allows this compound to be used as a "clickable" handle in CuAAC reactions. This enables the efficient and specific linking of the benzamide scaffold to molecules bearing an azide group, such as modified proteins, nucleic acids, or carrier molecules for targeted drug delivery.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Development of Bioactive Compounds

The benzamide scaffold is a well-known pharmacophore present in numerous approved drugs. By using this compound as a starting point, medicinal chemists can synthesize novel derivatives with potential therapeutic applications.

-

Enzyme Inhibition: The compound itself has been investigated for its biological properties. It has been shown to be an inhibitor of the enzyme tyrosine hydroxylase, suggesting potential applications in conditions characterized by dopamine dysregulation, such as Parkinson's disease.[5]

-

MicroRNA Inhibition: Derivatives of this compound have been designed and synthesized as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA implicated in cancer.[12] Certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide compounds were found to inhibit miR-21 expression, leading to increased apoptosis and reduced proliferation in cancer cell lines.[12] This highlights the utility of this scaffold in developing novel anti-cancer therapeutics.

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of a stable benzamide core and a highly versatile terminal alkyne, ensures its continued relevance. For researchers in drug discovery, the ability to employ this molecule in click chemistry for bioconjugation or as a foundational scaffold for novel inhibitors provides a powerful tool for advancing therapeutic development. The self-validating nature of its synthesis and characterization protocols further establishes it as a reliable and reproducible component in the modern chemist's toolbox.

References

-

This compound 1464-98-8. Tokyo Chemical Industry Co., Ltd.

-

This compound 1464-98-8. TCI Chemicals.

-

This compound | 1464-98-8. TCI Chemicals (Japanese Site).

-

This compound. My Skin Recipes.

-

This compound(WXC08335). ChemBK.

-

This compound | 1464-98-8. Biosynth.

-

This compound. Sigma-Aldrich.

-

N-(prop-2-ynyl)benzamide. SpectraBase.

-

Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed.

-

This compound. CymitQuimica.

-

Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PMC - NIH.

-

Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. ResearchGate.

-

Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate.

-

1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry.

Sources

- 1. This compound | 1464-98-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. biosynth.com [biosynth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-propargylbenzamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

N-propargylbenzamide is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and materials science. Featuring a rigid benzamide core and a reactive terminal alkyne, it serves as a crucial building block for the synthesis of complex heterocyclic structures and functionalized bioactive compounds. This technical guide provides an in-depth exploration of N-propargylbenzamide, covering its fundamental molecular properties, a detailed synthesis protocol, comprehensive spectroscopic characterization, and its pivotal role as a synthetic intermediate in drug discovery, particularly in the formation of oxazoline scaffolds. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.

Core Molecular Properties

N-propargylbenzamide, also known as N-(prop-2-yn-1-yl)benzamide, is a solid at room temperature with a well-defined chemical structure that dictates its reactivity and utility. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the terminal alkyne group is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions and C-C bond formations.

Table 1: Physicochemical Properties of N-propargylbenzamide

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Propargylbenzamide, 3-Benzamidopropyne | [2][3] |

| CAS Number | 1464-98-8 | [1][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 110-112 °C | [4] |

| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [1][4] |

Synthesis and Purification Protocol

The synthesis of N-propargylbenzamide is most commonly and efficiently achieved via the Schotten-Baumann reaction, which involves the acylation of propargylamine with benzoyl chloride under basic conditions. This method is reliable, scalable, and utilizes readily available starting materials.

2.1 Causality of Experimental Choices

-

Base (Triethylamine or Pyridine): An organic base is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the propargylamine reactant, ensuring it remains a nucleophile to attack the benzoyl chloride.

-

Solvent (Dichloromethane or Tetrahydrofuran): A dry, aprotic solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride.

-

Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the acylation, minimizing side reactions and ensuring high selectivity.

-

Aqueous Work-up: Washing with dilute acid removes excess amine base, while washing with dilute base removes any unreacted benzoyl chloride (as benzoate) and benzoic acid impurity.

2.2 Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propargylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Acylation: Dissolve benzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure N-propargylbenzamide.

2.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-propargylbenzamide.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following data represent the expected spectroscopic signatures for N-propargylbenzamide based on established principles of NMR and IR spectroscopy.[5][6]

Table 2: Predicted Spectroscopic Data for N-propargylbenzamide

| Technique | Signature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Multiplet | δ 7.80-7.90 ppm | ortho-Protons of benzoyl group (2H) |

| Multiplet | δ 7.40-7.60 ppm | meta- and para-Protons of benzoyl group (3H) | |

| Broad Singlet | δ ~6.5-7.0 ppm | Amide N-H proton | |

| Doublet of Doublets | δ ~4.30 ppm | Propargyl CH₂ protons (2H) | |

| Triplet | δ ~2.25 ppm | Terminal alkyne ≡C-H proton (1H) | |

| ¹³C NMR | Carbonyl | δ ~167 ppm | Amide C =O |

| Aromatic | δ ~127-134 ppm | Aromatic C atoms (6C) | |

| Alkyne | δ ~80 ppm | C ≡CH | |

| Alkyne | δ ~72 ppm | C≡C H | |

| Methylene | δ ~30 ppm | Propargyl C H₂ | |

| IR | N-H Stretch | 3300-3400 cm⁻¹ (sharp) | Amide N-H |

| ≡C-H Stretch | ~3250-3300 cm⁻¹ (sharp) | Terminal Alkyne C-H | |

| C=O Stretch | ~1640-1660 cm⁻¹ (strong) | Amide I band (C=O) | |

| C≡C Stretch | ~2100-2140 cm⁻¹ (weak) | Alkyne C≡C |

Note: Predicted chemical shifts (in CDCl₃) are based on analogous structures and standard chemical shift tables.[7] Actual values may vary slightly.

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-propargylbenzamide stems from the orthogonal reactivity of its amide and alkyne functional groups.

-

Alkyne Moiety: The terminal alkyne is the primary site of reactivity. It readily participates in:

-

Palladium-Catalyzed Reactions: Such as the Sonogashira coupling for C-C bond formation.

-

Cycloaddition Reactions: Most notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form triazoles.

-

Intramolecular Cyclization: The alkyne can be attacked by the amide oxygen under electrophilic activation to form heterocyclic systems.[8][9][10]

-

-

Amide Moiety: The amide group is generally stable but serves a critical role as an internal nucleophile. The oxygen atom can participate in intramolecular cyclization reactions onto the activated alkyne, a key step in forming five-membered heterocycles like oxazolines.[11][12]

4.1 Application as a Precursor to Oxazolines

A significant application of N-propargylbenzamide is its use as a starting material for the synthesis of oxazoline derivatives.[12] Oxazolines are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and serving as important chiral ligands in catalysis.[11][13] The synthesis typically involves a two-step sequence where N-propargylbenzamide is first converted to an N-allylbenzamide derivative via hydroarylation, which then undergoes an acid-induced cyclization to furnish the oxazoline ring.[11][12]

Caption: N-propargylbenzamide as a key intermediate for oxazolines.

Conclusion

N-propargylbenzamide is a fundamentally important and highly versatile building block for synthetic and medicinal chemists. Its straightforward synthesis, combined with the dual reactivity of the stable amide and the functionalizable terminal alkyne, provides a reliable platform for constructing complex molecular architectures. Its demonstrated utility as a precursor to valuable heterocyclic systems like oxazolines underscores its importance in modern drug discovery programs. This guide provides the core technical knowledge required for researchers to confidently incorporate N-propargylbenzamide into their synthetic strategies.

References

-

ChemBK. This compound(WXC08335) - Physico-chemical Properties. Available from: [Link]

-

My Skin Recipes. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. NIH. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. Available from: [Link]

- Supporting Information for referenced articles. (Note: Specific NMR/IR data for the title compound are predicted based on general principles and data from similar compounds found in various sources, as direct spectral files were not retrieved).

-

RSC Publishing. Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. Organic & Biomolecular Chemistry. Available from: [Link]

-

PubChem. N-(prop-2-yn-1-yl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. Available from: [Link]

- Supporting Information for referenced articles.

-

PubChem. N-Propylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available from: [Link]

-

ResearchGate. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available from: [Link]

-

PubChem. CID 161367417. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubChem. N-ethyl-N-propylbenzamide. National Center for Biotechnology Information. Available from: [Link]

- El-Faham, A., & Metwally, M. A. (2019). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 4-Propylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. Available from: [Link]

-

NIST. Benzamide, n-benzyl-2-(methylamino)-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Propyzamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzamide, N-methyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1464-98-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. docbrown.info [docbrown.info]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(Prop-2-yn-1-yl)benzamide in Organic Solvents

Introduction

N-(Prop-2-yn-1-yl)benzamide is a molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a benzamide group and a terminal alkyne, makes it a valuable building block in various synthetic applications, including click chemistry, and as an intermediate for pharmaceuticals and bioactive compounds.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to design robust experimental protocols and ensure reproducible results.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. It is designed to empower researchers with the theoretical knowledge and practical methodologies to confidently assess the solubility of this and similar compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molar Mass | 159.18 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 110-112 °C | [1] |

| Predicted Density | 1.086 ± 0.06 g/cm³ | [1][2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[4] For this compound, its solubility is influenced by the presence of both polar and non-polar functional groups.

The key structural features influencing its solubility are:

-

Benzamide group: This group contains a polar amide linkage (-CONH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[5][6] This imparts a degree of polarity to the molecule.

-

Phenyl ring: This aromatic ring is non-polar and will favor interactions with non-polar solvents through van der Waals forces.

-

Propargyl group (prop-2-yn-1-yl): The terminal alkyne is a relatively non-polar functional group, contributing to the overall non-polar character of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7] HSP theory decomposes the total Hildebrand solubility parameter into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Qualitative Prediction of Solubility

Based on its molecular structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant polarity. Due to the presence of the polar amide group, this compound is expected to exhibit good solubility in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. The amide group will interact favorably with these solvents, suggesting moderate to good solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl ether): The presence of the non-polar phenyl and propargyl groups suggests some solubility in these solvents. However, the polar amide group may limit high solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are good solvents for a wide range of organic compounds. It is anticipated that this compound will be reasonably soluble in these solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility (shake-flask) method is a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.[8]

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of dissolved this compound.[9]

Workflow for HPLC Method Development

Caption: Workflow for developing and utilizing an HPLC method for quantification.

Suggested HPLC Method Parameters

-

Column: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program will need to be optimized.

-

Detector: A UV detector set at a wavelength where the compound has maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Protocol for Quantification

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

-

Sample Analysis:

-

Inject the diluted sample filtrate into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Acetonitrile | 25 | ||

| Example: Methanol | 25 | ||

| Example: Dichloromethane | 25 | ||

| Example: Toluene | 25 | ||

| Example: Hexane | 25 |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated laboratory.

-

This compound: As a powdered organic compound, inhalation of dust should be avoided.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Organic Solvents: Many organic solvents are flammable and/or toxic.[13] Consult the Safety Data Sheet (SDS) for each solvent before use. Handle flammable solvents away from ignition sources.[12] Use a fume hood when working with volatile solvents.[11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with detailed experimental and analytical protocols, researchers can generate the critical data needed for the effective use of this compound in their work. The methodologies outlined herein are not only applicable to this compound but can also be adapted for the solubility assessment of other novel organic compounds.

References

-

This compound(WXC08335) - ChemBK. Available at: [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. Available at: [Link]

-

Safety and Handling of Organic Compounds in the Lab | Solubility of Things. Available at: [Link]

-

This compound - My Skin Recipes. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? - ACS Green Chemistry Institute. Available at: [Link]

-

Predicting the Solubility of Organic Compounds - YouTube. Available at: [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. Available at: [Link]

-

4a: Identifying functional groups, predicting solubility, and counting carbon - YouTube. Available at: [Link]

-

Solubility of Organic Compounds - University of Toronto. Available at: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available at: [Link]

-

Hansen solubility parameters of different solvents and physico-chemical... - ResearchGate. Available at: [Link]

-

Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide - PubMed. Available at: [Link]

-

Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of Washington. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - Cengage. Available at: [Link]

-

Safety in Organic Chemistry Laboratory - TigerWeb, University of Memphis. Available at: [Link]

-

Hansen solubility parameter - Wikipedia. Available at: [Link]

-

15.14: Physical Properties of Amides - Chemistry LibreTexts. Available at: [Link]

-

Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics - National Academic Digital Library of Ethiopia. Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of California, Berkeley. Available at: [Link]

-

Amides: Structure, Properties, and Reactions | Solubility of Things. Available at: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis - Technology Networks. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

-

Maximizing Your HPLC Method Development - YouTube. Available at: [Link]

-

Solubility of Amides - Chemistry Stack Exchange. Available at: [Link]

-

15.14: Physical Properties of Amides - Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes - PMC - NIH. Available at: [Link]

Sources

- 1. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

A Spectroscopic Guide to N-(Prop-2-yn-1-yl)benzamide: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Prop-2-yn-1-yl)benzamide, a molecule incorporating a benzamide core and a terminal alkyne functionality, serves as a versatile building block in medicinal chemistry and materials science. Its structural features, particularly the reactive propargyl group, make it a valuable precursor for the synthesis of more complex molecular architectures through reactions such as "click chemistry." A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the relationship between its molecular structure and its spectral signatures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering used for spectral assignments, is depicted below. The key functional groups that give rise to characteristic spectroscopic signals are the benzamide moiety (the aromatic ring, the carbonyl group, and the N-H bond) and the propargyl group (the methylene and terminal alkyne protons and carbons).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, amide, methylene, and alkynyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 2H | Aromatic (H2', H6') |

| ~7.4-7.6 | Multiplet | 3H | Aromatic (H3', H4', H5') |

| ~6.5-7.0 | Broad Singlet | 1H | N-H |

| ~4.3 | Doublet | 2H | -CH₂- |

| ~2.3 | Triplet | 1H | ≡C-H |

Interpretation and Causality:

-

Aromatic Protons (δ 7.4-7.9): The signals for the five protons on the benzene ring appear in the downfield region, which is characteristic of aromatic protons. The deshielding is due to the ring current effect of the aromatic system. The protons ortho to the carbonyl group (H2' and H6') are typically the most deshielded due to the electron-withdrawing nature of the carbonyl group.

-

Amide Proton (δ 6.5-7.0): The amide proton (N-H) typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena.

-

Methylene Protons (δ ~4.3): The two protons of the methylene group (-CH₂-) adjacent to the nitrogen appear as a doublet. The splitting is due to coupling with the terminal alkynyl proton through the triple bond, a phenomenon known as long-range coupling.

-

Alkynyl Proton (δ ~2.3): The terminal alkynyl proton (≡C-H) appears as a triplet due to coupling with the adjacent methylene protons. This signal is characteristic of a terminal alkyne.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~134 | C1' |

| ~131 | C4' |

| ~128 | C3', C5' |

| ~127 | C2', C6' |

| ~80 | -C≡ |

| ~72 | ≡C-H |

| ~30 | -CH₂- |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~167): The carbonyl carbon of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 127-134): The six carbons of the benzene ring resonate in the aromatic region. The quaternary carbon attached to the carbonyl group (C1') is typically the most deshielded among the aromatic carbons.

-

Alkynyl Carbons (δ ~72, ~80): The two sp-hybridized carbons of the alkyne group appear in a characteristic region. The terminal carbon (≡C-H) is typically found at a slightly lower chemical shift than the internal carbon (-C≡).

-

Methylene Carbon (δ ~30): The sp³-hybridized methylene carbon adjacent to the nitrogen appears at a typical chemical shift for such a group.

Experimental Protocol: NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectra would be acquired on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum and enhance the signal of the carbon atoms.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~3250 | Strong, Broad | N-H Stretch |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2120 | Weak | C≡C Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1450, ~1490 | Medium | Aromatic C=C Stretch |

Interpretation and Causality:

-

≡C-H Stretch (~3300 cm⁻¹): The sharp, strong absorption around 3300 cm⁻¹ is a definitive indicator of the C-H stretching vibration of a terminal alkyne.

-

N-H Stretch (~3250 cm⁻¹): The broad, strong absorption in this region is characteristic of the N-H stretching vibration in a secondary amide. The broadening is due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretch (~3060 cm⁻¹): The medium intensity absorption just above 3000 cm⁻¹ is typical for the C-H stretching vibrations of the aromatic ring.

-

C≡C Stretch (~2120 cm⁻¹): The weak absorption around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretching vibration. This band is often weak in terminal alkynes.

-

Amide I Band (C=O Stretch, ~1640 cm⁻¹): This very strong absorption is one of the most characteristic bands in the IR spectrum of an amide and is primarily due to the C=O stretching vibration.

-

Amide II Band (N-H Bend, ~1540 cm⁻¹): This strong band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.

-

Aromatic C=C Stretch (~1450, ~1490 cm⁻¹): These medium intensity absorptions are due to the carbon-carbon stretching vibrations within the benzene ring.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, a solid at room temperature, can be obtained using the KBr pellet method. A small amount of the finely ground solid sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is expected to be obtained using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment Ion |

| 159 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

Interpretation and Causality:

-

Molecular Ion (m/z 159): The peak corresponding to the molecular weight of the compound (C₁₀H₉NO = 159.19 g/mol ) is the molecular ion peak [M]⁺. Its presence confirms the molecular formula.

-

Benzoyl Cation (m/z 105): A very common and often abundant fragment in the mass spectra of benzamides is the benzoyl cation, [C₆H₅CO]⁺, formed by the cleavage of the C-N bond.

-

Phenyl Cation (m/z 77): The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation, [C₆H₅]⁺.

-

Propargyl Cation (m/z 39): Cleavage of the N-CH₂ bond can lead to the formation of the propargyl cation, [C₃H₃]⁺.

Experimental Protocol: GC-MS

A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Caption: General workflow for GC-MS analysis.

Synthesis

This compound can be synthesized via a straightforward amidation reaction between benzoyl chloride and propargylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, while the IR spectrum definitively identifies the key functional groups, namely the secondary amide and the terminal alkyne. Mass spectrometry corroborates the molecular weight and provides insights into the fragmentation pathways of the molecule. This collective spectral data serves as a crucial reference for researchers working with this compound, ensuring its correct identification and facilitating the characterization of its diverse chemical transformations.

References

-

SpectraBase. N-(prop-2-ynyl)benzamide. [Link] (accessed Jan 9, 2026).

Sources

A Technical Guide to N-(Prop-2-yn-1-yl)benzamide: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Versatile Chemical Scaffold

N-(Prop-2-yn-1-yl)benzamide (CAS No. 1464-98-8) is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure is deceptively simple, featuring a robust benzamide core coupled with a terminal alkyne group. This unique combination makes it an exceptionally valuable building block in medicinal chemistry, materials science, and chemical biology. The amide group provides a stable, planar linkage with hydrogen bonding capabilities, common in many pharmacologically active agents. The propargyl group's terminal alkyne is the key to its versatility, serving as a highly reactive handle for one of the most efficient and widely used conjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

This guide provides an in-depth overview of this compound, covering its commercial availability, a reliable laboratory-scale synthesis protocol, its key chemical properties, and its application as a foundational scaffold in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

Correctly identifying the target compound is the foundational step for any research endeavor. The key identifiers and experimentally determined or predicted properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1464-98-8[1][3][4] |

| Synonyms | N-(2-Propyn-1-yl)benzamide, N-Propargylbenzamide, 3-Benzamidopropyne[2][5][6] |

| Molecular Formula | C₁₀H₉NO[3][4] |

| Molecular Weight | 159.18 g/mol [1] |

| Melting Point | 110-112 °C[1] |

| Density (Predicted) | 1.086 ± 0.06 g/cm³[1][3] |

| Boiling Point (Predicted) | 342.1 ± 25.0 °C[1] |

Commercial Availability

This compound is readily available from a variety of commercial suppliers, making it an accessible starting material for most research laboratories. Purity levels are typically high, suitable for direct use in synthesis and biological screening.

| Supplier | Example Product Code | Typical Purity |

| TCI Chemicals | P2086 | >98.0% (GC)[2][5] |

| Biosynth | BAA46498 | Not specified |

| JHECHEM CO LTD | Not specified | Not specified[4] |

| My Skin Recipes | #218984 | 95%[1] |

| CymitQuimica | 3B-P3113 | >98.0% (GC)[5] |

Note: Availability and product codes are subject to change. Researchers should consult the respective supplier's website for the most current information.

Laboratory-Scale Synthesis: A Validated Protocol

While commercially available, in-house synthesis may be required for custom isotopic labeling or when exploring derivative compounds. The Schotten-Baumann reaction provides a robust and reliable method for synthesizing this compound from propargylamine and benzoyl chloride.[7]

Expert Rationale

The Schotten-Baumann method is a classic and highly effective technique for forming amide bonds. The reaction is performed in a two-phase system or in the presence of a base. The critical role of the base (in this case, potassium carbonate) is to act as a sacrificial agent, neutralizing the hydrochloric acid (HCl) generated as a byproduct of the condensation reaction. Without the base, the HCl would protonate the starting propargylamine, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction. Tetrahydrofuran (THF) is chosen as the solvent to solubilize the organic starting materials.

Experimental Workflow Diagram

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1464-98-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 1464-98-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Safety and Handling of N-(Prop-2-yn-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Prop-2-yn-1-yl)benzamide, a versatile bifunctional molecule, is gaining significant traction in medicinal chemistry and materials science. Its unique structure, incorporating both a benzamide group and a terminal alkyne, makes it a valuable building block in various synthetic applications, particularly in the realm of "click chemistry."[1] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound. By synthesizing technical data with practical insights, this document aims to equip researchers with the knowledge necessary to handle this compound responsibly and effectively in a laboratory setting.

Introduction: The Chemical and Biological Significance of this compound

This compound, also known as N-propargylbenzamide, belongs to the benzamide class of compounds.[2][3][4] Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The propargyl group, with its terminal alkyne, imparts a reactive handle that allows for its participation in powerful and efficient chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1]

This dual functionality makes this compound a molecule of interest for:

-

Drug Discovery and Development: Its ability to participate in click chemistry makes it a valuable tool for synthesizing and modifying potential therapeutic agents.[1] It has been investigated as an intermediate for bioactive compounds and enzyme inhibitors.[1] Specifically, derivatives have been explored as novel microRNA-21 inhibitors for cancer therapy.[5]

-

Materials Science: The alkyne group allows for the incorporation of this molecule into polymers and other functional materials.[1]

-

Organic Synthesis: It serves as a versatile intermediate in the preparation of various heterocyclic compounds.[1]

Given its increasing use, a thorough understanding of its safe handling and chemical properties is paramount for researchers.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties of a compound is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 1464-98-8 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 109.0 to 113.0 °C | [2] |

| Boiling Point | 342.1±25.0 °C (Predicted) | [1] |

| Density | 1.086±0.06 g/cm³ (Predicted) | [1] |

Hazard Identification:

According to available safety data, this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

Core Directive for Safe Handling and Storage

The following protocols are designed to minimize risk and ensure the integrity of the compound during handling and storage.

Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in preventing all routes of exposure.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone operations.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile or neoprene gloves are generally recommended. A lab coat is mandatory.

-

Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures

-

Avoid Dust Formation: As a solid, care should be taken to avoid generating dust during weighing and transfer.

-

Grounding: For bulk transfers, prevent static discharge by grounding equipment.

-

Incompatible Materials: Keep away from strong oxidizing agents.

Storage

-

Temperature: Store at room temperature in a cool, dry place.[1] Some suppliers recommend storage at <15°C in a dark place.

-

Atmosphere: Store under an inert gas as the compound may be air-sensitive.

-

Container: Keep the container tightly closed to prevent contamination and absorption of moisture.

Experimental Protocols: Synthesis and Application

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound via Schotten-Baumann Reaction

This method is a reliable and widely used procedure for the synthesis of amides.[8]

Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve propargylamine in a suitable solvent like tetrahydrofuran (THF).

-

Base Addition: Add an aqueous solution of a base, such as potassium carbonate, to the reaction mixture.[8]

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of benzoyl chloride in THF to the stirred mixture via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an extractive workup. Typically, this involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram of Synthesis Workflow:

Caption: Schematic of the CuAAC "click" reaction.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.

-

Skin Contact: If on skin, wash with plenty of soap and water. [2]If skin irritation occurs, get medical advice.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell. [7]* Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile compound for chemical synthesis and drug discovery. Its utility, however, is paired with potential hazards that necessitate careful and informed handling. By adhering to the safety protocols, understanding its chemical properties, and following the experimental guidelines outlined in this guide, researchers can safely and effectively harness the potential of this important molecule.

References

-

My Skin Recipes. This compound. [Link]

-

ResearchGate. Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]

-

PubMed. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. [Link]

-

ResearchGate. Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. [Link]

-

Loba Chemie. Benzamide for Synthesis MSDS. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1464-98-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. N-(プロパ-2-イン-1-イル)ベンズアミド | this compound | 1464-98-8 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound | 1464-98-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(Prop-2-yn-1-yl)benzamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Prop-2-yn-1-yl)benzamide, a seemingly simple molecule, stands as a testament to the enduring utility of fundamental chemical structures in the advancement of science. This technical guide provides a comprehensive overview of this compound, from its likely historical origins rooted in classic organic reactions to its contemporary applications at the forefront of medicinal chemistry and materials science. We will delve into its synthesis, explore its chemical and physical properties, and detail its role as a versatile building block in the development of novel therapeutics and functional materials. This document serves as a resource for researchers seeking to understand and leverage the unique characteristics of this propargyl amide.

Introduction: The Significance of a Versatile Scaffold

This compound, also known by its synonyms N-propargylbenzamide and 3-benzamidopropyne, is a member of the benzamide family of compounds. The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a propargyl group (a prop-2-yn-1-yl substituent) imparts a unique set of reactive properties, most notably the terminal alkyne functionality. This alkyne group is a gateway to a vast array of chemical transformations, including the highly efficient and widely utilized "click chemistry" reactions. As a result, this compound has emerged as a valuable intermediate in the synthesis of complex molecules with diverse biological activities and material properties.

A Journey Through Time: The Discovery and History

While a definitive first synthesis of this compound is not readily apparent in a singular seminal publication, its conceptual origins can be traced back to the foundational principles of organic chemistry. The most probable and historically significant method for its preparation is the Schotten-Baumann reaction .

First described by German chemists Carl Schotten and Eugen Baumann in 1883, this robust and enduring reaction provides a straightforward method for the synthesis of amides from amines and acid chlorides.[1][2][3] Given the commercial availability of propargylamine and benzoyl chloride in the 20th century, it is highly probable that this compound was first synthesized using this classic transformation in a research or industrial setting focused on creating libraries of novel organic compounds.

The true significance of this compound, however, began to be realized with the advent of modern synthetic methodologies, particularly the popularization of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of triazole linkages, a key structural motif in many biologically active molecules. The terminal alkyne of this compound makes it an ideal participant in such reactions, cementing its role as a versatile building block in drug discovery and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1464-98-8 | [4][5] |

| Molecular Formula | C₁₀H₉NO | [4] |

| Molar Mass | 159.18 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 110-112 °C | [4] |

| Synonyms | N-(2-Propyn-1-yl)benzamide, N-Propargylbenzamide, 3-Benzamidopropyne | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the Schotten-Baumann reaction. This method offers high yields and straightforward purification.

Reaction Principle

The reaction involves the nucleophilic acyl substitution of benzoyl chloride with propargylamine. A base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

Propargylamine

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Amine: In a round-bottom flask, dissolve propargylamine (1.0 equivalent) in dichloromethane.

-

Add the Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

-

Cool the Mixture: Cool the biphasic mixture to 0 °C in an ice bath.

-

Add the Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

-

Causality in Experimental Choices

-

Biphasic System: The use of a two-phase system (DCM and water) is a hallmark of the Schotten-Baumann reaction. The organic solvent solubilizes the reactants and the product, while the aqueous phase contains the base to neutralize the HCl byproduct, preventing the protonation of the amine starting material.

-

Excess Base: Using an excess of sodium hydroxide ensures that all the generated HCl is neutralized, which is crucial for driving the equilibrium towards the product.

-

Slow Addition of Benzoyl Chloride: Benzoyl chloride is highly reactive and its reaction with water is a competing side reaction. Slow, dropwise addition at a low temperature minimizes this hydrolysis and controls the exothermicity of the reaction.

Modern Applications in Research and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and functional molecules.

Click Chemistry and Bioconjugation

The terminal alkyne of this compound is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the straightforward and efficient conjugation of the benzamide scaffold to a wide variety of molecules, including biomolecules, fluorescent dyes, and polymers.

Diagram: CuAAC Reaction with this compound

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

Medicinal Chemistry: A Scaffold for Drug Discovery

The benzamide core and the reactive propargyl group make this compound an attractive starting point for the synthesis of novel therapeutic agents.

-

Inhibitors of MicroRNA-21: Derivatives of this compound have been investigated as inhibitors of microRNA-21, an oncogenic miRNA implicated in various cancers. These compounds have shown the potential to enhance apoptosis and retard proliferation in cancer cell lines.

-

Synthesis of N-Allylbenzamides and Oxazolines: this compound serves as a precursor for the synthesis of N-allylbenzamides through palladium-catalyzed hydroarylation. These N-allylbenzamides can then be cyclized to form oxazoline derivatives, which are important scaffolds in medicinal chemistry and catalysis.

-

Selective Antagonists of the Zinc-Activated Channel (ZAC): The benzamide scaffold is present in molecules that have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily.

Materials Science

The ability to participate in click chemistry makes this compound a useful monomer or functionalizing agent in the development of advanced polymers and materials. The rigid benzamide unit can impart desirable thermal and mechanical properties to the resulting materials.

Conclusion: An Enduring Legacy and a Bright Future

This compound exemplifies how a simple organic molecule, born from a classic named reaction, can remain highly relevant in the landscape of modern scientific research. Its unique combination of a stable benzamide core and a reactive terminal alkyne ensures its continued use as a versatile building block in the quest for new medicines, materials, and a deeper understanding of chemical and biological processes. As synthetic methodologies continue to evolve, the applications of this unassuming yet powerful compound are poised to expand even further.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

Sources

N-(Prop-2-YN-1-YL)benzamide derivatives and analogues

An In-Depth Technical Guide to N-(Prop-2-yn-1-yl)benzamide Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biological targets, earning the designation of "privileged structures." The benzamide scaffold is a quintessential example, forming the backbone of numerous therapeutic agents.[1][2] When this versatile core is functionalized with a prop-2-yn-1-yl (propargyl) group, it gives rise to the this compound class of molecules. This guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, highlighting the unique chemical reactivity and biological significance imparted by the terminal alkyne moiety. The propargyl group is not merely a structural component; it is a reactive handle that enhances metabolic stability, optimizes pharmacokinetics, and serves as a linchpin for creating complex molecular architectures through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5][6]

Part 1: Synthesis and Chemical Reactivity

The construction of the this compound core and its derivatives is primarily achieved through straightforward amidation reactions. The most common and reliable method is a variation of the Schotten-Baumann reaction, which provides a high yield and is tolerant of a wide range of functional groups on the benzoyl moiety.

Core Synthesis: The Schotten-Baumann Approach